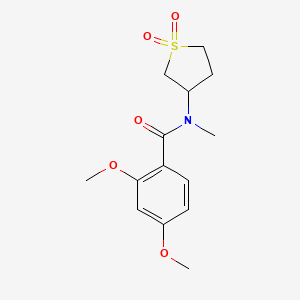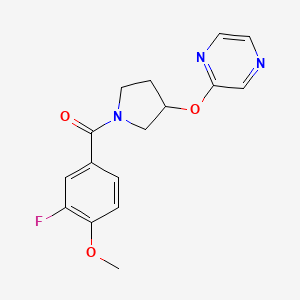
1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihistaminic Activity
A study by Pascal et al. (1985) synthesized derivatives related to 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and evaluated their antihistaminic activity. The compounds demonstrated inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, indicating potential as antihistamines [J. Pascal, S. Beranger, H. Pinhas, A. Poizot, J. Désiles, 1985].
Antiasthmatic Agents
Bhatia et al. (2016) focused on synthesizing and assessing the antiasthmatic activity of xanthene derivatives, including 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The derivatives showed significant pulmonary vasodilator activity, indicating their potential use as antiasthmatic agents [M. Bhatia, Vikram Shivaji Waghmare, P. Choudhari, Santosh S. Kumbhar, 2016].
Serotonin Receptor Activity
Research by Chłoń et al. (2001) synthesized derivatives of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione. These compounds were evaluated for their affinity towards 5-HT1A and 5-HT2A receptors, revealing distinct receptor activities, which can have implications in developing treatments for conditions influenced by these receptors [G. Chłoń, M. Pawłowski, B. Duszyńska, A. Szaro, E. Tatarczńska, A. Kłodzińska, E. Chojnacka-wójcik, 2001].
Cardiovascular Activity
A study by Chłoń-Rzepa et al. (2004) involved the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested them for cardiovascular activity. Some compounds showed prophylactic antiarrhythmic and hypotensive activity, indicating their potential in cardiovascular drug development [G. Chłoń-Rzepa, M. Pawłowski, M. Zygmunt, B. Filipek, Dorata Maciag, 2004].
DNA Cleavage
McHugh and Knowland (1995) explored the use of different amines, including piperidine, for cleaving abasic and UV-irradiated DNA at damage sites. This research is significant in understanding DNA repair and the effects of UV radiation on genetic material [P. McHugh, J. Knowland, 1995].
Aromatase Inhibition
Hartmann and Batzl (1986) synthesized 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones to inhibit estrogen biosynthesis, which is relevant in breast cancer research. These compounds showed potent inhibition and could be potential candidates for treating hormone-dependent breast cancer [R. Hartmann, C. Batzl, 1986].
Propiedades
IUPAC Name |
1,3-dimethyl-7-(3-phenoxypropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-23-18-17(19(27)24(2)21(23)28)26(20(22-18)25-12-7-4-8-13-25)14-9-15-29-16-10-5-3-6-11-16/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBKTYPQZIVUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
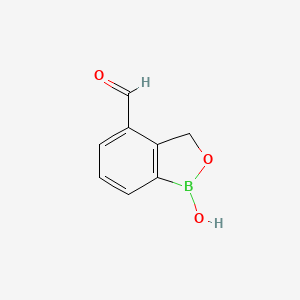
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)
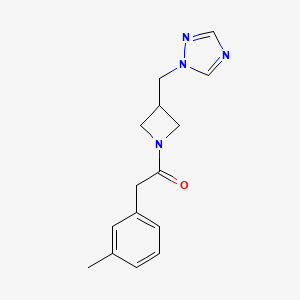
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2483222.png)
![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)
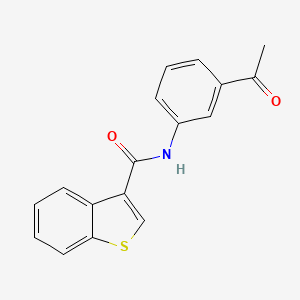
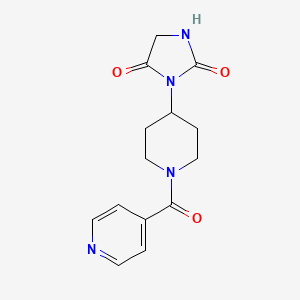
![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)
